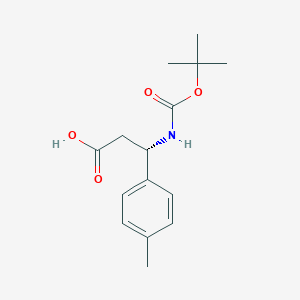

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Description

BenchChem offers high-quality (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWMIEZHOLGJBM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426611 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-96-5 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid IUPAC name

An In-depth Technical Guide to (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid. It covers its precise chemical identity, physicochemical properties, a detailed synthetic protocol, and its applications in the field of medicinal chemistry.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is foundational for scientific research. (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral, non-proteinogenic β-amino acid derivative. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino function, a carboxylic acid group, and a p-tolyl (4-methylphenyl) substituent at the β-position.

IUPAC Name

The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is (3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . This name is derived by identifying the longest carbon chain containing the principal functional group (the carboxylic acid), which is a three-carbon propanoic acid chain. The substituents are then named and numbered accordingly, with the (S) designation indicating the stereochemistry at the chiral center (carbon-3). This nomenclature is consistent with related isomers, such as the ortho- and meta-tolyl analogs.[1][2][3]

Synonyms and Identifiers

In literature and commercial catalogs, this compound is known by several other names and identifiers, which are crucial for comprehensive database searches.

-

Common Synonyms : Boc-(S)-3-amino-3-(4-methylphenyl)propionic acid, Boc-4-methyl-D-β-phenylalanine, (S)-3-(Boc-amino)-3-(4-methylphenyl)propionic acid, Boc-β-Phe(4-Me)-OH.[4]

-

CAS Number : 479064-96-5[4]

-

Molecular Formula : C₁₅H₂₁NO₄[4]

-

Molecular Weight : 279.33 g/mol [4]

Physicochemical and Structural Properties

A summary of the key computed and experimental properties of the compound is presented below. These properties are critical for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | (3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | Derived from PubChem Isomer Data[1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | ChemDad[4] |

| Molecular Weight | 279.33 g/mol | ChemDad[4] |

| CAS Number | 479064-96-5 | ChemDad[4] |

| Boiling Point | 438.8±40.0 °C (Predicted) | ChemDad[4] |

| Density | 1.138±0.06 g/cm³ (Predicted) | ChemDad[4] |

| pKa | 4.36±0.10 (Predicted) | ChemDad[4] |

| Storage Temperature | 2-8°C | ChemDad[4] |

Synthesis Protocol

The synthesis of Boc-protected β-amino acids is a well-established field in organic chemistry. The following protocol describes a representative method for the preparation of (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid. This multi-step synthesis starts from p-tolualdehyde and utilizes a chiral auxiliary or an asymmetric catalyst to establish the required stereochemistry.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves the formation of a β-amino ester, followed by the introduction of the Boc protecting group and subsequent hydrolysis of the ester to yield the final carboxylic acid. This approach is widely used due to the commercial availability of starting materials and the generally high yields and stereoselectivity achievable. The Boc protecting group is ideal for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, making it a cornerstone of modern peptide synthesis.[5]

Experimental Workflow

Caption: A representative synthetic workflow for the target compound.

Detailed Step-by-Step Methodology

Step 1: Knoevenagel Condensation

-

To a solution of p-tolualdehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield p-tolylidenemalonic acid.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the p-tolylidenemalonic acid derivative (1.0 eq) in a suitable solvent such as methanol.

-

Add a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand like BINAP).

-

Pressurize the reactor with hydrogen gas (50-100 atm) and stir at a controlled temperature (e.g., 50 °C) for 12-24 hours.

-

Once the reaction is complete, carefully depressurize the reactor and remove the catalyst by filtration through celite.

-

Evaporate the solvent to obtain the chiral malonic acid derivative.

Step 3: Conversion to β-Amino Ester

-

The chiral malonic acid derivative can be converted to the corresponding β-amino ester via a Curtius or Hofmann rearrangement. For the Curtius rearrangement:

-

Convert the diacid to the corresponding diacyl chloride using thionyl chloride.

-

React the diacyl chloride with sodium azide to form the diacyl azide.

-

Heat the diacyl azide in an alcohol (e.g., ethanol) to induce the rearrangement and trapping of the isocyanate intermediate by the alcohol, forming the β-amino ester.

Step 4: Boc Protection

-

Dissolve the (S)-β-amino ester (1.0 eq) in a solvent mixture like dioxane/water.

-

Add a base such as sodium bicarbonate or triethylamine.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 5: Ester Hydrolysis

-

Dissolve the Boc-protected (S)-β-amino ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until TLC indicates the disappearance of the starting material.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3.

-

Extract the final product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid as a solid.

Applications in Drug Discovery and Development

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of peptidomimetics and other complex organic molecules.

Role as a Peptidomimetic Building Block

The incorporation of non-natural amino acids like this β-amino acid into peptide sequences is a key strategy for developing therapeutic peptides with improved properties.[5][6] The p-tolyl group provides a specific hydrophobic and aromatic interaction moiety, while the β-amino acid backbone confers resistance to enzymatic degradation by peptidases. This increased stability leads to a longer in-vivo half-life, a critical attribute for many drug candidates. The use of amino acids as moieties in prodrug design can also enhance properties like bioavailability and targeted delivery.[7]

Use in the Synthesis of Bioactive Molecules

Beyond peptides, this compound serves as a chiral synthon for creating complex molecules with specific stereochemistry. Its functional groups—the protected amine and the carboxylic acid—allow for versatile chemical modifications, making it a key component in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators.[5][6] The development of compounds targeting multidrug-resistant pathogens is an area where novel scaffolds, such as those derived from propanoic acids, are being explored.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken. Based on data for similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[2][9] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Chongqing Chemdad Co., Ltd. Boc-(S)-3-Amino-3-(4-methylphenyl)propionic acid. [Link]

-

Ferreira, V. F., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(15), 2793. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2315. [Link]

Sources

- 1. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | C15H21NO4 | CID 7010254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid | C15H21NO4 | CID 7010248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | C15H21NO4 | CID 2764408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-(S)-3-Amino-3-(4-methylphenyl)propionic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Properties of Boc-(S)-3-amino-3-(p-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-amino-3-(p-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and peptide science. Its unique structural features, comprising a tert-butyloxycarbonyl (Boc) protected amine, a stereocenter at the β-position, and an aromatic p-tolyl group, make it a valuable building block for the synthesis of peptidomimetics, bioactive peptides, and small molecule therapeutics. The incorporation of this β-amino acid can impart unique conformational constraints on peptide backbones, enhance metabolic stability, and provide specific interactions with biological targets. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Boc-(S)-3-amino-3-(p-tolyl)propanoic acid, offering insights for its effective utilization in research and drug development.

Chemical Structure and Physicochemical Properties

Boc-(S)-3-amino-3-(p-tolyl)propanoic acid, also known as Boc-L-3-amino-3-(p-tolyl)propionic acid, is characterized by the following chemical structure:

Structure of Boc-(S)-3-amino-3-(p-tolyl)propanoic acid

The key structural features include:

-

A β-Amino Acid Core: The amino group is attached to the third carbon (β-carbon) relative to the carboxyl group, which is a deviation from the α-amino acids that constitute natural proteins.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amine functionality. Its presence prevents unwanted side reactions at the nitrogen atom during peptide synthesis and other chemical transformations.[1]

-

(S)-Stereochemistry: The chiral center at the β-carbon is in the (S)-configuration. This defined stereochemistry is crucial for its application in the synthesis of stereochemically pure peptides and pharmaceuticals.

-

p-Tolyl Group: The para-tolyl (4-methylphenyl) substituent on the β-carbon provides a hydrophobic and aromatic moiety, which can influence the binding affinity and pharmacokinetic properties of molecules incorporating this building block.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-(S)-3-amino-3-(p-tolyl)propanoic acid is presented in the table below.[2]

| Property | Value |

| CAS Number | 479064-96-5 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol [3] |

| Appearance | White powder |

| Melting Point | 149 - 151 °C |

| Optical Rotation | [α]D²⁵ = -58 ± 2° (c=1 in EtOH) |

| Purity | ≥ 99.5% (Chiral HPLC) |

| Storage Conditions | 0 - 8 °C |

Synthesis Strategies

The asymmetric synthesis of β-amino acids is a topic of significant research interest. While a specific, detailed protocol for the industrial-scale synthesis of Boc-(S)-3-amino-3-(p-tolyl)propanoic acid is often proprietary, several general asymmetric synthetic routes to N-Boc-β-aryl-β-amino acids are well-established in the literature. These methods provide a conceptual framework for its preparation.

Rhodium-Catalyzed Asymmetric Hydrogenation

One of the most efficient methods for the enantioselective synthesis of β-amino acid derivatives is the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates. This approach typically involves the hydrogenation of a prochiral enamide precursor in the presence of a chiral rhodium catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity.

General workflow for Rh-catalyzed asymmetric hydrogenation.

The rationale behind this choice is the high efficiency and enantioselectivity that can be achieved with rhodium catalysts for the hydrogenation of enamides.[2] The use of ligands like BICP and Me-DuPhos has been shown to be effective for a range of substrates.[2]

Organocatalytic Asymmetric Mannich Reaction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the Mannich reaction is a classic method for the formation of carbon-carbon bonds and the introduction of a nitrogen-containing functionality. In the context of β-amino acid synthesis, an asymmetric Mannich reaction can be employed between an imine and a ketone or other enolizable carbonyl compound, catalyzed by a chiral organocatalyst.

General workflow for organocatalytic asymmetric Mannich reaction.

This method is attractive due to its metal-free conditions and the use of readily available and often inexpensive organocatalysts. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the reaction.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the complete spectroscopic analysis for Boc-(S)-3-amino-3-(p-tolyl)propanoic acid is not readily found, the expected spectral characteristics can be inferred from the analysis of similar compounds and the known chemical shifts of the constituent functional groups. Researchers should perform their own analytical characterization for verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons of the p-tolyl group, the propanoic acid backbone, and the Boc protecting group.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the ortho and meta protons of the p-tolyl ring.

-

β-Proton: A multiplet for the proton at the β-position (CH-N), likely in the range of δ 4.5-5.5 ppm.

-

α-Protons: Two diastereotopic protons on the α-carbon (CH₂-COOH), which would appear as a multiplet, likely in the range of δ 2.5-3.0 ppm.

-

Methyl Protons: A singlet for the methyl group on the tolyl ring, expected around δ 2.3 ppm.

-

Boc Protons: A singlet integrating to nine protons for the tert-butyl group of the Boc protecting group, typically around δ 1.4 ppm.

-

NH Proton: A broad singlet or doublet for the amide proton, the chemical shift of which can be variable and concentration-dependent.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton, which may not be observed in all deuterated solvents or may be exchanged with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid carbonyl (around δ 170-180 ppm) and one for the carbamate carbonyl of the Boc group (around δ 155-160 ppm).

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the p-tolyl ring.

-

β-Carbon: The chiral carbon attached to the nitrogen, expected in the range of δ 50-60 ppm.

-

α-Carbon: The methylene carbon of the propanoic acid backbone, likely in the range of δ 35-45 ppm.

-

Boc Carbons: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group, typically around δ 80 ppm and δ 28 ppm, respectively.

-

Methyl Carbon: The methyl carbon of the tolyl group, expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.

-

N-H Stretch: A peak around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the Boc-protected amine.

-

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic and aromatic C-H stretching vibrations.

-

C=O Stretches: Two strong absorption bands for the carbonyl groups: one for the carboxylic acid C=O (around 1700-1725 cm⁻¹) and one for the carbamate C=O of the Boc group (around 1680-1700 cm⁻¹).

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated form [M+H]⁺ at m/z 280.15, or as its sodium adduct [M+Na]⁺.

Applications in Peptide Synthesis and Drug Development

Boc-(S)-3-amino-3-(p-tolyl)propanoic acid is a valuable building block in the synthesis of modified peptides and small molecule drugs.

Peptide Synthesis

The incorporation of β-amino acids into peptide sequences can lead to the formation of peptidomimetics with altered secondary structures and improved biological properties. The p-tolyl group can engage in hydrophobic or aromatic interactions within the binding pocket of a target protein.

Experimental Protocol: Peptide Coupling

The following is a general protocol for the coupling of Boc-(S)-3-amino-3-(p-tolyl)propanoic acid to a resin-bound peptide with a free N-terminus.

General workflow for peptide coupling.

-

Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Amino Acid Activation: In a separate vessel, dissolve 2-4 equivalents of Boc-(S)-3-amino-3-(p-tolyl)propanoic acid and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF. Add a base such as diisopropylethylamine (DIEA) to neutralize the solution and facilitate the activation.

-

Coupling Reaction: Add the activated amino acid solution to the swelled resin. The reaction is typically allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the reaction is complete, the resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.

Boc Deprotection

Following the coupling step, the Boc protecting group must be removed to allow for the addition of the next amino acid in the sequence.

-

Deprotection Cocktail: The resin is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

Reaction Time: The deprotection reaction is usually complete within 20-30 minutes at room temperature.

-

Washing: The resin is washed with DCM to remove the TFA and the cleaved Boc group byproducts.

-

Neutralization: The resin is then washed with a solution of a hindered base, such as 10% DIEA in DCM, to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Final Washes: The resin is washed with DCM and DMF to prepare it for the next coupling cycle.

Drug Development

The unique structural features of Boc-(S)-3-amino-3-(p-tolyl)propanoic acid make it an attractive scaffold for the development of small molecule inhibitors and other therapeutic agents. The tolyl group can be a key pharmacophoric element, and the stereochemistry of the β-amino acid can be crucial for achieving high binding affinity and selectivity. Its applications are being explored in areas such as neuroscience and oncology.[2]

Safety and Handling

As a laboratory chemical, Boc-(S)-3-amino-3-(p-tolyl)propanoic acid should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for similar fine chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to obtain and review the MSDS from the supplier before handling this compound.

Conclusion

Boc-(S)-3-amino-3-(p-tolyl)propanoic acid is a valuable and versatile building block for researchers in peptide synthesis and drug discovery. Its unique combination of a Boc-protected amine, a defined stereocenter, and an aromatic p-tolyl group provides a powerful tool for the design and synthesis of novel peptides and small molecules with potentially enhanced biological activity and therapeutic potential. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in the laboratory.

References

-

Chem-Impex. Boc-(S)-3-amino-3-(4-methylphenyl)propionic acid. [Link]

-

PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. [Link]

-

AAPPTec. Safety Data Sheet for Boc-NH-(PEG)3-Propionic Acid. [Link]

-

Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic letters, 12(9), 1904–1907. [Link]

-

Chem-Impex. Boc-(2S,3S)-3-amino-2-hydroxy-3-p-tolyl-propionic acid. [Link]

- Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of β-amino acids via the Michael addition of chiral metal amides. Tetrahedron: Asymmetry, 2(3), 183-186.

- Jiang, X., et al. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

-

Supporting Information. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

- Liu, W., & Jacobsen, E. N. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1678-1691.

-

Chem-Impex. Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid. [Link]

-

PubChem. 3-(P-Tolyl)Propionic Acid. [Link]

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

-

Chem-Impex. Boc-(2R,3R)-3-amino-2-hydroxy-3-p-tolyl-propionic acid. [Link]

-

Chem-Impex. Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid. [Link]

-

National Center for Biotechnology Information. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]

-

BuyersGuideChem. Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)propionic acid. [Link]

-

Scholars Research Library. Der Pharma Chemica, 2011, 3 (3):174-188. [Link]

-

Chem-Impex. Boc-(2S,3S)-3-amino-2-hydroxy-3-m-tolyl-propionic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

-

NIST. Propanoic acid. [Link]

Sources

Spectral Data of (S)-3-Boc-3-p-tolyl-beta-alanine: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectral data for (S)-3-Boc-3-p-tolyl-beta-alanine, a chiral amino acid derivative of significant interest in synthetic organic chemistry and drug discovery. As a key building block, understanding its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic interpretation and supported by data from analogous structures.

While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes known spectral characteristics of its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group, the p-tolyl moiety, and the β-alanine backbone—to provide a reliable predictive framework for its characterization. Every protocol and interpretation herein is designed to be a self-validating system, empowering the user to confidently identify and assess the purity of (S)-3-Boc-3-p-tolyl-beta-alanine.

Molecular Structure and Key Features

(S)-3-Boc-3-p-tolyl-beta-alanine possesses a unique combination of a bulky, acid-labile protecting group, an aromatic side chain, and a flexible β-amino acid core. These features contribute to its utility in peptide synthesis and the construction of complex molecular architectures.

Caption: Molecular structure of (S)-3-Boc-3-p-tolyl-beta-alanine.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment within a molecule. For (S)-3-Boc-3-p-tolyl-beta-alanine, the spectrum is predicted to exhibit distinct signals corresponding to the protons of the Boc group, the p-tolyl ring, and the β-alanine backbone.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Boc (t-butyl) | ~1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet.[1] |

| p-Tolyl (CH₃) | ~2.3 | Singlet | 3H | The methyl protons on the aromatic ring are deshielded compared to alkyl protons and typically appear in this region. |

| β-CH₂ | ~2.6 - 2.8 | Doublet of doublets (dd) | 2H | These diastereotopic protons are adjacent to a chiral center and a carbonyl group, leading to complex splitting patterns. |

| α-CH | ~5.0 - 5.2 | Multiplet | 1H | This proton is deshielded by the adjacent nitrogen and the p-tolyl group. |

| NH | ~5.3 - 5.5 | Broad singlet | 1H | The carbamate proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is concentration-dependent. |

| Aromatic (H-2', H-6') | ~7.1 - 7.2 | Doublet | 2H | Protons ortho to the alkyl group on the benzene ring. |

| Aromatic (H-3', H-5') | ~7.2 - 7.3 | Doublet | 2H | Protons meta to the alkyl group on the benzene ring. |

| COOH | ~10 - 12 | Broad singlet | 1H | The carboxylic acid proton is highly deshielded and its signal is often very broad and may exchange with trace water in the solvent. |

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-3-Boc-3-p-tolyl-beta-alanine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the height of the solution in the tube is at least 4 cm to be within the detection region of the NMR probe.

-

Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Set the appropriate acquisition parameters, including the pulse sequence (a standard 30° or 90° pulse is common), the number of scans (typically 16 to 64 for good signal-to-noise), and a relaxation delay of 1-2 seconds. Initiate the data acquisition.

-

Processing: Once the acquisition is complete, the resulting Free Induction Decay (FID) is processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

-

Analysis: The processed spectrum is then analyzed by integrating the peaks to determine the relative ratios of the different types of protons and interpreting the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in (S)-3-Boc-3-p-tolyl-beta-alanine is expected to give a distinct signal.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| Boc (C(CH₃)₃) | ~28 | The four equivalent methyl carbons of the tert-butyl group are highly shielded. |

| Boc (C(CH₃)₃) | ~80 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms.[4] |

| Boc (C=O) | ~155 | The carbonyl carbon of the carbamate is deshielded and appears in the typical range for this functional group.[4] |

| p-Tolyl (CH₃) | ~21 | The methyl carbon of the p-tolyl group. |

| β-CH₂ | ~36 | The methylene carbon of the β-alanine backbone.[5] |

| α-CH | ~50 | The α-carbon, attached to the nitrogen and the aromatic ring. |

| p-Tolyl (C-1') | ~138 | The ipso-carbon of the tolyl group attached to the β-alanine backbone. |

| p-Tolyl (C-4') | ~137 | The para-carbon of the tolyl group bearing the methyl substituent. |

| p-Tolyl (C-2', C-6') | ~129 | The ortho-carbons of the p-tolyl group. |

| p-Tolyl (C-3', C-5') | ~127 | The meta-carbons of the p-tolyl group. |

| COOH | ~175-180 | The carboxylic acid carbonyl carbon is highly deshielded.[5] |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR spectroscopy is similar to that for ¹H NMR, with the primary difference being the observed nucleus and the need for proton decoupling to simplify the spectrum.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Spectrometer Setup: The spectrometer is tuned to the ¹³C frequency.

-

Acquisition: A proton-decoupled pulse sequence is typically used to collapse the ¹H-¹³C couplings into single lines for each carbon, simplifying the spectrum and improving the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally necessary.

-

Processing and Analysis: The FID is processed similarly to the ¹H NMR data. The chemical shifts are referenced to the solvent signal or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H (stretch) | ~3300 - 3400 | Medium | Characteristic stretching vibration of the N-H bond in the carbamate. |

| C-H (aromatic, stretch) | ~3000 - 3100 | Medium | C-H stretching vibrations of the p-tolyl ring.[6] |

| C-H (aliphatic, stretch) | ~2850 - 3000 | Medium-Strong | C-H stretching vibrations of the Boc group, β-alanine backbone, and tolyl methyl group. |

| C=O (acid, stretch) | ~1700 - 1725 | Strong | Strong absorption due to the carbonyl stretch of the carboxylic acid.[7] |

| C=O (carbamate, stretch) | ~1680 - 1700 | Strong | Strong absorption due to the carbonyl stretch of the Boc protecting group. |

| C=C (aromatic, stretch) | ~1600, ~1475 | Medium | Characteristic in-ring C-C stretching vibrations of the benzene ring.[8] |

| C-H (bend) | ~1365, ~1390 | Medium | Characteristic bending vibrations of the gem-dimethyl groups of the Boc moiety. |

| C-O (stretch) | ~1160 - 1250 | Strong | Strong C-O stretching vibrations of the carbamate and carboxylic acid groups. |

| C-H (out-of-plane bend, aromatic) | ~800 - 840 | Strong | Strong out-of-plane C-H bending characteristic of a 1,4-disubstituted (para) benzene ring.[9][10] |

Experimental Protocol for FTIR Spectroscopy

Caption: Workflow for acquiring an FTIR spectrum.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: A background spectrum is collected without any sample on the crystal. This accounts for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.

-

Sample Application: A small amount of the solid (S)-3-Boc-3-p-tolyl-beta-alanine is placed directly onto the ATR crystal, ensuring good contact.

-

Sample Scan: The sample spectrum is then acquired. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final infrared spectrum.

-

Cleaning: After the measurement, the sample is carefully removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectrum (ESI+)

| m/z (amu) | Ion | Justification |

| [M+H]⁺ | C₁₅H₂₂NO₄⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum. |

| [M-C₄H₈+H]⁺ | C₁₁H₁₄NO₄⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected compounds under ESI-CID conditions.[11][12] |

| [M-Boc+H]⁺ | C₁₀H₁₄NO₂⁺ | Loss of the entire Boc group (100 Da) can also occur. |

| [p-tolyl-CH-NH₂]⁺ | C₈H₁₀N⁺ | Cleavage of the β-alanine backbone can lead to the formation of the tolyl-containing fragment. |

| [C₄H₉]⁺ | C₄H₉⁺ | The tert-butyl cation (m/z 57) is a characteristic fragment of the Boc group, especially in EI-MS, but can also be observed in ESI under certain conditions.[13] |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of an acid like formic acid (0.1%) is often added to promote protonation in positive ion mode.

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern that can be compared to the predicted fragments.[11]

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for (S)-3-Boc-3-p-tolyl-beta-alanine. By understanding the characteristic signals and fragmentation patterns of its constituent parts, researchers and scientists can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. The synthesis of this predictive data with robust experimental methodologies empowers the user with a comprehensive toolkit for the structural elucidation of (S)-3-Boc-3-p-tolyl-beta-alanine and related compounds.

References

-

PubChem. "Beta-Alanine." National Center for Biotechnology Information. Accessed January 17, 2026. [Link]

-

Hiraga, Y., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." International Journal of Molecular Sciences 20.10 (2019): 2431. [Link]

-

ResearchGate. "FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties." Accessed January 17, 2026. [Link]

-

Ghosh, S. K., et al. "Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry 45.7 (2010): 799-807. [Link]

-

Smith, B. C. "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." Spectroscopy 31.5 (2016): 34-37. [Link]

-

Chemistry LibreTexts. "5.4: The 1H-NMR experiment." Accessed January 17, 2026. [Link]

-

Chemistry LibreTexts. "18.8: Spectral Characteristics of the Benzene Ring." Accessed January 17, 2026. [Link]

-

Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society 46.1 (2025): 40-47. [Link]

-

ACD/Labs. "Confirmation of Synthesis: using MS to identify a protective group." Accessed January 17, 2026. [Link]

-

eGyanKosh. "EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY." Accessed January 17, 2026. [Link]

-

UCI Aerosol Photochemistry Group. "Fourier Transform Infrared Spectroscopy." Accessed January 17, 2026. [Link]

-

University of Massachusetts Lowell. "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy." Accessed January 17, 2026. [Link]

-

QuimicaOrganica.org. "IR Spectrum: Aromatics." Accessed January 17, 2026. [Link]-aromatics.html)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. IR Spectrum: Aromatics [quimicaorganica.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectra-analysis.com [spectra-analysis.com]

- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 13. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to N-Boc-3-(p-tolyl)-β-alanine: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of N-Boc-3-(p-tolyl)-β-alanine, a specialized unnatural amino acid crucial for advanced chemical synthesis and drug discovery. Unnatural amino acids (UAAs) are vital tools for modifying molecular properties to enhance the stability, selectivity, and bioactivity of peptides and small molecules.[][2] This document details the core physicochemical and chemical properties of N-Boc-3-(p-tolyl)-β-alanine, outlines validated protocols for its synthesis and deprotection, and explores its applications, particularly in the development of novel therapeutics. The defining features of this molecule—the acid-labile tert-butoxycarbonyl (Boc) protecting group, the metabolically robust β-amino acid backbone, and the lipophilic p-tolyl substituent—make it a valuable building block for creating complex molecular architectures with tailored pharmacological profiles.[3][4]

Introduction to N-Boc-3-(p-tolyl)-β-alanine

N-Boc-3-(p-tolyl)-β-alanine is a non-proteinogenic β-amino acid derivative. Its structure is distinguished by three key components:

-

β-Alanine Backbone: Unlike the 20 common α-amino acids, the amino group is attached to the β-carbon (the third carbon from the carboxyl group). This structural difference imparts significant resistance to enzymatic degradation by peptidases, enhancing the in vivo stability of peptides that incorporate it.[4]

-

N-tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common amine protecting groups in organic synthesis.[5] Its function is to prevent the nucleophilic amine from participating in unwanted side reactions during chemical transformations, such as peptide bond formation. Its key advantage is its stability in basic and nucleophilic conditions, while being easily removable under mild acidic conditions (orthogonality), most commonly with trifluoroacetic acid (TFA).[3][6]

-

p-Tolyl Substituent: The presence of a p-tolyl (4-methylphenyl) group at the β-position introduces specific steric and electronic properties. This aromatic, lipophilic moiety can influence molecular conformation, enhance binding to biological targets through hydrophobic or π-stacking interactions, and increase cell membrane permeability—a critical factor in drug design.[2]

The combination of these features makes N-Boc-3-(p-tolyl)-β-alanine a versatile building block for medicinal chemists aiming to develop novel peptidomimetics and other complex therapeutics with improved drug-like properties.[7]

Caption: Chemical structure of N-Boc-3-(p-tolyl)-β-alanine.

Physicochemical and Spectroscopic Properties

While specific experimental data for this exact derivative may be limited to supplier certificates of analysis, its properties can be reliably predicted based on its constituent parts and data from close structural analogs, such as (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.[8]

Table 1: Physicochemical Properties of N-Boc-3-(aryl)-β-alanine Analogs

| Property | Value / Expected Value | Rationale / Reference |

|---|---|---|

| IUPAC Name | 3-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid | Standard nomenclature |

| CAS Number | Varies by stereoisomer (e.g., 499995-75-4 for m-tolyl analog) | Based on structural analogs[8] |

| Molecular Formula | C₁₅H₂₁NO₄ | Based on structure |

| Molecular Weight | 279.33 g/mol | Calculated from formula[8][9] |

| Appearance | White to off-white crystalline powder | Typical for Boc-protected amino acids |

| Melting Point | Expected >100 °C | Aromatic amino acid derivatives are typically high-melting solids |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, DMSO, MeOH). Sparingly soluble in water. | The Boc and p-tolyl groups confer significant nonpolar character. |

| Storage | 2-8 °C, in a dry, well-ventilated area away from strong acids. | Standard for acid-labile compounds |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. Expected chemical shifts (in CDCl₃ or DMSO-d₆) include:

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.[10]

-

~2.3 ppm (singlet, 3H): The three protons of the methyl group on the p-tolyl ring.

-

~2.5-3.0 ppm (multiplet, 2H): The two diastereotopic protons on the α-carbon (CH₂).

-

~4.5-5.0 ppm (multiplet, 1H): The proton on the β-carbon, adjacent to the nitrogen and the aromatic ring.

-

~7.1-7.3 ppm (multiplet, 4H): The four protons of the p-disubstituted aromatic ring.

-

~5.0-6.0 ppm (broad singlet, 1H): The N-H proton of the carbamate.

-

>10 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals would include:

-

IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3000-2850 cm⁻¹: C-H stretching of aliphatic and aromatic groups.

-

~1680-1720 cm⁻¹ (strong, sharp): Overlapping C=O stretching vibrations from both the Boc carbamate and the carboxylic acid.[10][11] The presence of this strong band is a key indicator of the protected amino acid structure.

-

Core Chemical Reactivity and Synthetic Workflows

The utility of N-Boc-3-(p-tolyl)-β-alanine is defined by the predictable reactivity of its two primary functional groups: the N-Boc group and the carboxylic acid.

Boc Group Deprotection

The removal of the Boc group is a fundamental step to liberate the free amine for subsequent reactions. This is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][12]

Mechanism of TFA-Mediated Boc Deprotection:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[13]

-

Fragmentation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[6]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[14]

-

Amine Salt Formation: The resulting free amine is protonated by the excess acid, yielding the amine as a trifluoroacetate salt.

Protocol: N-Boc Deprotection

-

Dissolution: Dissolve the N-Boc-protected amino acid in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

-

Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

-

Reaction: Stir the mixture for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The evolution of CO₂ gas is often observed.[14]

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is the amine TFA salt, which can be used directly or neutralized with a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to yield the free amine.

Carboxylic Acid Activation and Peptide Coupling

To form a peptide bond, the carboxylic acid must be activated to create a better leaving group. This is crucial when coupling with another amine, especially with sterically hindered amino acids where direct reaction is slow.[15][16] A variety of modern coupling reagents are available for this purpose.

Common Coupling Reagents:

-

Carbodiimides: DCC (N,N'-Dicyclohexylcarbodiimide) is a classic, cost-effective choice for solution-phase synthesis, though its byproduct (DCU) can be difficult to remove.[17]

-

Onium Salts (Aminium/Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly efficient, generate soluble byproducts, and are well-suited for coupling sterically hindered amino acids.[17][18] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt ester.[18][19]

Caption: Synthetic workflow for deprotection and peptide coupling.

Synthesis and Purification

The synthesis of N-Boc-3-(p-tolyl)-β-alanine typically involves the protection of the corresponding free β-amino acid. This is a standard and high-yielding transformation in organic chemistry.

Protocol: N-Boc Protection of 3-amino-3-(p-tolyl)propanoic acid

-

Setup: To a solution of 3-amino-3-(p-tolyl)propanoic acid in a 1:1 mixture of tetrahydrofuran (THF) and water, add a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (1.5-2.0 equivalents).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the stirred solution.[12][20]

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The reaction is typically complete when the amine starting material is no longer visible by TLC.

-

Work-up:

-

Remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl or citric acid). The product should precipitate as a white solid.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

-

Purification:

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify further by recrystallization or flash column chromatography on silica gel to obtain the final product with >98% purity.

-

Applications in Research and Drug Development

The incorporation of unnatural amino acids like N-Boc-3-(p-tolyl)-β-alanine is a powerful strategy in modern drug discovery.[][7]

-

Peptidomimetics and Metabolic Stability: Peptides often suffer from poor metabolic stability. Replacing a natural α-amino acid with a β-amino acid analog can block cleavage by proteases, significantly extending the drug's half-life in the body.[4]

-

Conformational Control and Target Affinity: The p-tolyl group acts as a bulky substituent that can restrict the rotational freedom of the peptide backbone. This conformational constraint can lock the molecule into a bioactive shape, leading to higher binding affinity and selectivity for its biological target.[21]

-

Modulation of Physicochemical Properties: The aromatic and nonpolar nature of the p-tolyl group increases the overall lipophilicity of a molecule. This can be strategically used to enhance membrane permeability and oral bioavailability, two major hurdles in peptide drug development.[2][]

-

Specialized Scaffolds and Linkers: Beyond peptides, this compound can serve as a versatile linker or scaffold for constructing complex small-molecule drugs, connecting different pharmacophores with a defined spatial orientation.[23]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

General Hazards: While not acutely toxic, Boc-protected amino acids can cause skin and eye irritation.[24]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and strong acids, as the Boc group is acid-labile.[25]

Conclusion

N-Boc-3-(p-tolyl)-β-alanine is a highly valuable, specialized chemical building block. Its unique combination of a metabolically stable β-amino acid core, an orthogonal Boc protecting group, and a functionality-enhancing p-tolyl substituent provides researchers in drug discovery and organic synthesis with a powerful tool. By enabling the creation of molecules with improved stability, tailored conformations, and optimized physicochemical properties, it facilitates the development of the next generation of advanced therapeutics.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

- Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Pure and Applied Chemistry.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 18, 2026, from [Link]

-

DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 18, 2026, from [Link]

- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.

- Albericio, F., & Carpino, L. A. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Sharma, K., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.

-

Peptides. (n.d.). Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma. Retrieved January 18, 2026, from [Link]

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). Unnatural amino acids in drug discovery. Retrieved January 18, 2026, from [Link]

- Sharma, K., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.

- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

-

National Center for Biotechnology Information. (n.d.). (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2016). High yield synthesis of heterocyclic β-substituted alanine derivatives. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)... Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. Retrieved January 18, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). Boc-Ala-OH - Optional[1H NMR] - Spectrum. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);... Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

-

Aapptec Peptides. (n.d.). Boc-beta-Ala-OH [3303-84-2]. Retrieved January 18, 2026, from [Link]

Sources

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | C15H21NO4 | CID 7010254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid | C15H21NO4 | CID 7010248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. file.globalso.com [file.globalso.com]

- 18. 肽偶联剂选择指南 [sigmaaldrich.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Boc-Protected Amino Groups [organic-chemistry.org]

- 21. biosynth.com [biosynth.com]

- 23. peptide.com [peptide.com]

- 24. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | C14H25NO4 | CID 40423882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide for Advanced Synthesis

1.0 Executive Summary

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry.[1] Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids.[1] Its widespread adoption, pioneered in the context of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, revolutionized the field and continues to be a critical tool in the development of novel therapeutics.[2][3][4] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanistic underpinnings, applications in SPPS, and field-proven experimental protocols designed for researchers, scientists, and drug development professionals.

2.0 The Logic of Amine Protection in Peptide Synthesis

Peptide synthesis is a repetitive process of forming amide bonds between amino acids.[] To ensure the specific, directional formation of the desired peptide sequence, reactive functional groups not involved in the amide bond formation at each step must be temporarily masked or "protected."[] The α-amino group of an incoming amino acid must be protected to prevent self-polymerization and ensure it only reacts via its carboxyl group.

An ideal protecting group strategy hinges on the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[6][7] The Boc group is a quintessential example of an acid-labile protecting group.[6][8] Its stability in basic and nucleophilic environments, combined with its clean removal under mild acidic conditions, allows for selective deprotection and stepwise peptide chain elongation.[1][9]

3.0 Core Chemistry of the Boc Group

The utility of the Boc group is rooted in its unique chemical structure and reactivity. Comprising a tert-butyl group attached to a carbonyl oxygen, its steric bulk and electronic properties dictate its stability and cleavage mechanism.

3.1 Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid's α-amino group is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride ((Boc)₂O).[1][10][11] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[8][10] This process is typically performed under basic conditions, where a base like sodium hydroxide or triethylamine deprotonates the amino group, enhancing its nucleophilicity.[10] The subsequent collapse of the tetrahedral intermediate yields the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts, which drives the reaction to completion.[1][8]

Caption: Mechanism of Nα-Boc protection using (Boc)₂O.

3.2 Mechanism of Boc Deprotection

The defining characteristic of the Boc group is its lability to acid.[7] Removal is typically achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[10] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond.[8][12] This cleavage is energetically favorable because it forms a stable, tertiary tert-butyl cation and a carbamic acid intermediate.[8][12] The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and liberating the free amine.[10]

Caption: The four-step cycle of Boc-based SPPS.

4.2 Key Components of Boc-SPPS

| Component | Description | Common Examples | Key Considerations |

| Resins | The insoluble polymer support to which the peptide is anchored. The choice of resin determines if the final product is a peptide acid or a peptide amide. | Merrifield Resin: The original chloromethylated polystyrene resin. Prone to chain loss with repeated TFA treatments. [13][14] | PAM Resin: More acid-stable linker than Merrifield, minimizing peptide loss. The standard for synthesizing peptide acids. [13][14] |

| Side-Chain Protecting Groups | "Permanent" groups that protect reactive side chains throughout the synthesis. | Benzyl (Bzl): For Ser, Thr, Asp, Glu. | Tos (Tosyl): For Arg. |

| Final Cleavage Reagent | A strong acid used at the end of the synthesis to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously. | Hydrogen Fluoride (HF): The most common and effective reagent for Boc/Bzl chemistry. [10] | TFMSA (Trifluoromethanesulfonic acid): An alternative to HF. [13] |

5.0 Experimental Protocols & Methodologies

5.1 Protocol 1: Nα-Boc Protection of an Amino Acid (Solution Phase)

This protocol describes a standard procedure for protecting the α-amino group of a free amino acid.

Materials:

-

L-Amino Acid (e.g., L-Alanine)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl Acetate

-

5% Citric Acid Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1 equivalent) in a 1M NaOH solution (1 equivalent) and water. Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in dioxane.

-

Add the (Boc)₂O solution dropwise to the stirring amino acid solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete (monitored by TLC). [15]5. Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold 5% citric acid solution.

-

Extract the product immediately into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected amino acid. [16] 5.2 Protocol 2: Nα-Boc Deprotection in SPPS

This protocol outlines a single deprotection cycle within a larger solid-phase synthesis.

Materials:

-

Boc-Peptide-Resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

Procedure:

-

Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel. [17]2. Drain the solvent.

-

Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain (pre-wash). [13][17]4. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. [17]5. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid. [10]6. Wash the resin with IPA (2x) to shrink the resin and help remove trapped acid. [13]7. Wash the resin with DCM (3x).

-

Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 2-5 minutes each). [17]9. Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

6.0 Troubleshooting & Side Reaction Mitigation

The chemistry of the Boc group, particularly the generation of the reactive tert-butyl cation during deprotection, can lead to several side reactions. [18] 6.1 Alkylation of Sensitive Residues

The tert-butyl cation is a potent electrophile that can alkylate nucleophilic side chains, especially those of Tryptophan, Methionine, Cysteine, and Tyrosine. [19][20]This is a major concern during the final HF cleavage step. To prevent this, scavengers are added to the cleavage cocktail to trap the carbocations. [17][18]

| Scavenger | Target Residue(s) | Mechanism |

|---|---|---|

| Anisole | Tyrosine (Tyr) | Acts as a carbocation trap, preventing alkylation of the phenol ring. |

| Thioanisole | Tryptophan (Trp), Cysteine (Cys) | A soft nucleophile that effectively traps carbocations and can help reduce Met(O). |

| 1,2-Ethanedithiol (EDT) | Tryptophan (Trp) | Prevents re-attachment of certain side-chain protecting groups and scavenges cations. |

| p-Cresol | Tryptophan (Trp), Tyrosine (Tyr) | Phenolic scavenger that traps carbocations. |

Caption: Prevention of side-chain alkylation by scavengers.

6.2 Other Common Side Reactions

| Side Reaction | Description | Prevention Strategy |

| Incomplete Deprotection | Failure to completely remove the Boc group, leading to deletion sequences. [17] | Ensure TFA is fresh and anhydrous; increase reaction time or TFA concentration for sterically hindered residues. [21] |

| Trifluoroacetylation | The newly deprotected amine can be acylated by TFA, terminating the chain. | This is more of a concern in SPPS. Using HCl in an organic solvent (e.g., dioxane) instead of TFA for deprotection can prevent this. [20][] |

| Aspartimide Formation | The side-chain carboxylate of Asp can attack the peptide backbone, forming a stable five-membered ring, which can lead to racemization and chain branching. | Use side-chain protecting groups that increase steric hindrance (e.g., O-cyclohexyl ester) to disfavor ring formation. [23] |

| Diketopiperazine Formation | At the dipeptide stage, the free N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. [13] | Use resins with sterically hindered linkers (e.g., PAM resin). For Fmoc synthesis, 2-chlorotrityl resin is preferred. [23] |

7.0 Comparative Analysis: Boc vs. Fmoc Strategy

While Boc chemistry is robust, the field of peptide synthesis has largely shifted towards the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for routine synthesis due to its milder conditions. Understanding their differences is key to selecting the appropriate strategy. [][6]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Group Lability | Acid-labile (TFA) [6] | Base-labile (Piperidine) [6] |

| Side-Chain Protection | Acid-labile (strong acid, HF) | Acid-labile (mild acid, TFA) |

| Orthogonality | Semi-orthogonal (relies on different acid strengths) [7] | Fully orthogonal (base vs. acid cleavage) [6] |

| Final Cleavage | Harsh (Anhydrous HF) | Mild (TFA cocktail) |

| Advantages | Lower cost of monomers. Better for synthesizing long or aggregation-prone sequences due to strong acid cleavage disrupting secondary structures. [] | Milder overall conditions. Orthogonality allows for synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation). [24]Automation is more convenient. [25] |

| Disadvantages | Harsh final cleavage requires special equipment and can cause side reactions. Not suitable for many sensitive post-translational modifications. | Piperidine can cause side reactions (e.g., with Cys). Aggregation can be more problematic. Fmoc-protected amino acids are more expensive. |

The tert-butoxycarbonyl protecting group was instrumental in transforming peptide synthesis from a complex solution-phase art into a systematic, automatable solid-phase science. While the Fmoc/tBu strategy has become the workhorse for many applications, the Boc/Bzl strategy remains indispensable. Its unique advantages in overcoming peptide aggregation and its cost-effectiveness ensure its continued relevance, particularly in the large-scale synthesis of long and challenging peptide sequences. For researchers and drug development professionals, a deep understanding of Boc chemistry is not merely a historical footnote but a vital component of a comprehensive synthetic toolkit.

9.0 References

-

A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis - Benchchem. (n.d.). BenchChem. Retrieved January 18, 2026, from

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. Retrieved January 18, 2026, from

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.). BOC Sciences. Retrieved January 18, 2026, from

-

DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from

-

Understanding Boc protection and deprotection in peptide synthesis - Benchchem. (n.d.). BenchChem. Retrieved January 18, 2026, from

-

Common side reactions with Boc-D-Lys-OH in peptide synthesis - Benchchem. (n.d.). BenchChem. Retrieved January 18, 2026, from

-

Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from

-

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide - Benchchem. (n.d.). BenchChem. Retrieved January 18, 2026, from

-